(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13464740
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13464740.png)
Specification
Molecular Formula | C17H23N3O3 |
---|---|
Molecular Weight | 317.4 g/mol |
IUPAC Name | benzyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m0/s1 |
Standard InChI Key | BOGMAWYXBSOEML-HNNXBMFYSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(C2CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
SMILES | C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Canonical SMILES | C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Introduction
Chemical Structure and Stereochemistry
The molecular structure of (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester features a five-membered pyrrolidine ring substituted at the 3-position with a cyclopropyl-amino group and a 2-amino-acetyl moiety. The benzyl ester at the 1-position enhances solubility in organic solvents. The (S)-configuration at the pyrrolidine ring’s chiral center is critical for its biological activity, as stereochemistry often influences receptor binding affinity.
Key Structural Features:
-
Pyrrolidine Ring: A saturated heterocycle contributing to conformational rigidity.
-
Cyclopropyl Group: Introduces strain, potentially enhancing reactivity or target selectivity.
-
Benzyl Ester: Acts as a protecting group for carboxylic acids, facilitating synthetic modifications.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting with pyrrolidine derivatives. A representative pathway includes:
-
Pyrrolidine Functionalization: Introduction of the cyclopropyl-amino group via nucleophilic substitution or reductive amination.
-
Acylation: Attachment of the 2-amino-acetyl moiety using chloroacetyl chloride or similar reagents.
-
Esterification: Protection of the carboxylic acid with benzyl bromide under basic conditions.
A patent (WO2009070485A1) describes a related synthesis using dichloromethane (DCM) and m-chloroperbenzoic acid for oxidation, followed by resin-based purification . Yield optimization often requires precise control of reaction parameters, such as temperature (−10°C to 25°C) and stoichiometric ratios .
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₇H₂₃N₃O₃ | |
Molar Mass | 317.38 g/mol | |
Solubility | Soluble in DCM, DMF; insoluble in H₂O | |
Stability | Stable under inert atmospheres |
The benzyl ester group enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates.
Biological Activity and Mechanisms
Although direct studies on this compound are sparse, structurally related pyrrolidine derivatives exhibit:
-
Enzyme Inhibition: Interaction with proteases or kinases via hydrogen bonding with the amino-acetyl group.
-
Receptor Modulation: Cyclopropyl groups in analogs show affinity for G-protein-coupled receptors (GPCRs) .
In silico docking studies suggest the cyclopropyl moiety fits into hydrophobic pockets of target proteins, while the amino group participates in polar interactions . These features underscore its potential as a lead compound in neurodegenerative or inflammatory diseases.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a building block in peptide mimetics, enabling the development of protease inhibitors or receptor agonists. For example, tert-butyl esters of similar pyrrolidines are intermediates in antiviral drugs .
Bioconjugation
The benzyl ester can be selectively hydrolyzed to a carboxylic acid for conjugation with biomolecules (e.g., antibodies). This property is exploited in targeted drug delivery systems.
Structure-Activity Relationship (SAR) Studies
Modifications to the cyclopropyl or amino-acetyl groups have been explored to optimize pharmacokinetics. For instance, replacing cyclopropyl with isopropyl reduces metabolic stability but increases solubility .
Comparison with Related Compounds
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity data and scalable synthesis methods. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume